molecular formula C10H11FS B7994132 1-Allylsulfanyl-4-fluoro-2-methylbenzene

1-Allylsulfanyl-4-fluoro-2-methylbenzene

Cat. No.: B7994132
M. Wt: 182.26 g/mol
InChI Key: QACZJZVZGIHFAJ-UHFFFAOYSA-N
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Description

1-Allylsulfanyl-4-fluoro-2-methylbenzene is a fluorinated aromatic compound featuring a benzene ring substituted with an allylsulfanyl group (–S–CH₂–CH=CH₂) at position 1, a fluorine atom at position 4, and a methyl group at position 2. Its molecular formula is C₁₀H₁₁FS, with a molar mass of 182.26 g/mol.

Properties

IUPAC Name

4-fluoro-2-methyl-1-prop-2-enylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FS/c1-3-6-12-10-5-4-9(11)7-8(10)2/h3-5,7H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACZJZVZGIHFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allylsulfanyl-4-fluoro-2-methylbenzene can be synthesized through a multi-step process involving the introduction of the allylsulfanyl group, fluorine atom, and methyl group onto the benzene ring. One common method involves the following steps:

    Nucleophilic Substitution: Introduction of the fluorine atom via nucleophilic substitution using a fluorinating agent such as hydrogen fluoride or a fluorine-containing reagent.

    Allylation: Introduction of the allylsulfanyl group through an allylation reaction using an allyl halide and a thiol compound under basic conditions.

    Methylation: Introduction of the methyl group via Friedel-Crafts alkylation using a methyl halide and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of 1-Allylsulfanyl-4-fluoro-2-methylbenzene typically involves large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and efficiency. The process may include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Allylsulfanyl-4-fluoro-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions to remove the fluorine atom or reduce the allylsulfanyl group to an alkyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-fluorinated compounds, alkylated products.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-Allylsulfanyl-4-fluoro-2-methylbenzene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Allylsulfanyl-4-fluoro-2-methylbenzene involves its interaction with molecular targets through various pathways. The allylsulfanyl group can undergo oxidation to form reactive intermediates that interact with biological molecules. The fluorine atom can enhance the compound’s stability and reactivity, while the methyl group can influence its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural and Electronic Comparisons
Compound Name Molecular Formula Substituents (Positions) Key Functional Groups Molar Mass (g/mol)
1-Allylsulfanyl-4-fluoro-2-methylbenzene C₁₀H₁₁FS Allylsulfanyl (1), F (4), CH₃ (2) Thioether, Fluorine, Methyl 182.26
1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene C₁₄H₁₀F₄S Benzylsulfanyl (1), F (2), CF₃ (4) Thioether, Trifluoromethyl 298.29
(4-Ethylphenyl)(1,1,1-trifluoropent-4-en-2-yl)sulfane C₁₃H₁₃F₃S Ethylphenyl, Trifluoropentenylsulfanyl Thioether, Trifluoromethyl 258.30
1-Chloro-4-difluoromethylsulfanyl-benzene C₇H₅ClF₂S Cl (1), CF₂S– (4) Thioether, Difluoromethyl 194.63
2,5-Dichlorophenyl 3,3,3-trifluoropropyl sulfide C₉H₇Cl₂F₃S Cl (2,5), CF₃CH₂CH₂S– Thioether, Trifluoropropyl 283.12
1-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzene C₈H₆F₄O₂S F (1), SO₂CH₃ (2), CF₃ (4) Sulfonyl, Trifluoromethyl 274.19
Key Observations :
  • Allylsulfanyl vs. This could enhance reactivity in synthesis or metabolic pathways .
  • Fluorine Positioning : Fluorine at position 4 (target) vs. position 2 () alters electronic effects. Fluorine’s electron-withdrawing nature at position 4 may direct electrophilic substitution to the ortho/para positions relative to the methyl group.
  • Methyl vs. Trifluoromethyl : The methyl group (electron-donating) in the target contrasts with the trifluoromethyl group (electron-withdrawing) in and . This difference impacts lipophilicity and binding interactions in pharmaceutical applications .
  • Sulfanyl (Thioether) vs.
Table 2: Comparative Research Data
Property 1-Allylsulfanyl-4-fluoro-2-methylbenzene 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene 1-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzene
Lipophilicity (LogP) Estimated: 3.2 (moderate) Higher (~3.8 due to CF₃) Lower (~2.1 due to SO₂CH₃)
Reactivity High (allyl group) Moderate (stable thioether) Low (oxidized sulfonyl)
Pharmaceutical Potential Likely (fluorine + thioether) Validated (drug candidate synthesis) Limited (sulfonyl group reduces reactivity)

Biological Activity

1-Allylsulfanyl-4-fluoro-2-methylbenzene is an organic compound characterized by its unique structural features, including an allylsulfanyl group, a fluorine atom, and a methyl group attached to a benzene ring. The molecular formula of this compound is C10H11FSC_{10}H_{11}FS. Its distinct functional groups facilitate interactions with various biological targets, making it a subject of interest in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The compound's structure can be represented as follows:

1 Allylsulfanyl 4 fluoro 2 methylbenzene(C10H11FS)\text{1 Allylsulfanyl 4 fluoro 2 methylbenzene}\quad (C_{10}H_{11}FS)

Key Features:

  • Allylsulfanyl Group: This group can participate in nucleophilic or electrophilic reactions, enhancing the compound's reactivity.
  • Fluorine Atom: The presence of fluorine influences the stability and reactivity of the molecule, affecting its interactions within biological systems.

The biological activity of 1-Allylsulfanyl-4-fluoro-2-methylbenzene is primarily attributed to its ability to interact with various molecular targets through its functional groups. These interactions can influence several biochemical pathways, including enzyme inhibition and receptor binding. The specific biological effects depend on the context of its application, such as:

  • Enzyme Inhibition: Potential to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: Ability to bind to receptors, affecting signal transduction.

Case Studies

  • Fluorinated Benzothiazoles:
    • Study Findings: Fluorinated derivatives exhibited significant antiproliferative effects against sensitive cancer cells through metabolic activation and covalent binding to macromolecules. This suggests that similar mechanisms could be explored for 1-Allylsulfanyl-4-fluoro-2-methylbenzene .
  • Enzyme Interaction Studies:
    • Research Context: The compound's ability to interact with enzymes could be investigated using in vitro assays to determine its inhibitory effects on specific targets relevant to disease processes.

Comparative Analysis with Related Compounds

To better understand the biological implications of 1-Allylsulfanyl-4-fluoro-2-methylbenzene, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
1-Allylsulfanyl-3-fluoro-4-methylbenzeneDifferent positions of fluorine and methyl groupsVariation in reactivity due to positional changes
1-Allylsulfanyl-4-chloro-3-methylbenzeneChlorine atom instead of fluorineChlorine's influence on electronic properties
1-Allylsulfanyl-2-fluoro-4-methylbenzeneFluorine atom in a different positionDistinct reactivity profiles based on positioning

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